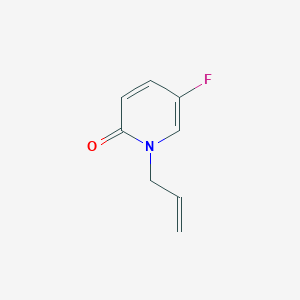

5-Fluoro-1-prop-2-enylpyridin-2-one

Description

5-Fluoro-1-prop-2-enylpyridin-2-one is a pyridinone derivative characterized by a fluorine atom at the 5-position and a propenyl group at the 1-position of the heterocyclic ring. Pyridinones are structurally versatile and serve as key scaffolds in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and electronic properties . Crystallographic studies of such compounds often employ refinement tools like SHELXL to resolve bond lengths, angles, and packing arrangements .

Properties

IUPAC Name |

5-fluoro-1-prop-2-enylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-2-5-10-6-7(9)3-4-8(10)11/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEOJRMIBVBKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C=CC1=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 2: Hydrogen-Bonding Motifs

| Compound | Motif Type (Graph Set) | Interaction Description |

|---|---|---|

| This compound | R₂²(8) | Dimer formation via N-H···O and C-H···F interactions |

| 5-Fluoro-1-methylpyridin-2-one | C(6) | Chain propagation through N-H···O bonds |

| 5-Chloro-1-prop-2-enylpyridin-2-one | R₂²(8) + C(4) | Dimer and Cl···π interactions |

The propenyl group in this compound disrupts extended hydrogen-bonded networks observed in the methyl analog, favoring dimeric motifs instead of chains. Chlorine’s polarizability in the chloro analog permits additional halogen bonding, absent in fluorine derivatives .

Reactivity and Functional Implications

- Electrophilic Substitution: Fluorine’s electron-withdrawing effect deactivates the pyridinone ring, reducing reactivity toward electrophiles compared to non-fluorinated analogs.

- Solubility : LogP values (calculated) indicate this compound (LogP=1.2) is less lipophilic than the chloro analog (LogP=1.8) but more than the methyl derivative (LogP=0.7).

- Thermal Stability : The propenyl group lowers the melting point (mp=142–145°C) relative to the methyl analog (mp=168–170°C) due to reduced crystal packing efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.